CID 19882739
Description
CID 19882739 is a chemical compound registered in the PubChem database. For instance, compounds like CID 46907796 (an Nrf2 inhibitor) and CID 262903 (a fluorinated indole derivative) share structural motifs common in drug discovery .
Properties
Molecular Formula |
C7H6NOSi |
|---|---|
Molecular Weight |
148.21 g/mol |
InChI |
InChI=1S/C7H6NOSi/c9-7(8-10)6-4-2-1-3-5-6/h1-5H,(H,8,9) |
InChI Key |
YIJAIKIDEQLJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[Si] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights methodologies for comparing compounds, focusing on structural, physicochemical, and functional properties. Below is a framework for comparing CID 19882739 with analogs, using available data from similar compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Functional Diversity :
- CID 46907796 and oscillatoxin derivatives exhibit targeted bioactivity (e.g., Nrf2 inhibition, cytotoxicity), while CID 262903 and CID 53216313 are primarily synthetic intermediates or enzyme inhibitors .
- Oscillatoxin D (CID 101283546) represents a structurally complex natural product, contrasting with simpler synthetic analogs like CID 262903 .
Synthetic Accessibility :
- Boronic acids (e.g., CID 53216313) are synthesized via palladium-catalyzed cross-coupling, a method widely used in medicinal chemistry .
- Fluorinated indoles (CID 262903) require piperidine-mediated reactions under reflux, highlighting divergent synthetic strategies .
Physicochemical Profiles :
- LogP values vary significantly: CID 262903 (LogP = 2.15) is more lipophilic than CID 53216313 (LogP = 0.78), impacting bioavailability and membrane permeability .
- Solubility data suggest CID 262903 and CID 53216313 are suitable for in vitro assays, whereas oscillatoxins may require specialized formulations .
Research Implications and Limitations
- Data Gaps : The absence of this compound-specific data precludes direct comparisons. Future studies should prioritize structural elucidation (via NMR, HRMS) and bioactivity screening .
- Methodological Consistency : The evidence emphasizes rigorous characterization (e.g., elemental analysis, spectral data) for new compounds, which is critical for validating comparisons .
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